REACTION_SMILES
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[Al+3:2].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][N:14]2[C:15]([CH3:21])([CH3:22])[C:16](=[O:20])[NH:17][CH2:18][CH2:19]2)[cH:23][cH:24]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][N:14]2[C:15]([CH3:21])([CH3:22])[CH2:16][NH:17][CH2:18][CH2:19]2)[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COc1ccc(CN2CCNC(=O)C2(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2CCNC(=O)C2(C)C)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COc1ccc(CN2CCNCC2(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |